molecular formula C6H14N2O B3091702 2-Amino-N-ethylbutyramide CAS No. 1218474-73-7

2-Amino-N-ethylbutyramide

Cat. No. B3091702
CAS RN: 1218474-73-7
M. Wt: 130.19 g/mol
InChI Key: PUUMKAKVWBYGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-Amino-N-ethylbutyramide consists of a butyramide backbone with an ethyl group attached to the nitrogen atom . Detailed structural analysis can be performed using techniques like mass spectrometry, which manipulates the molecules by converting them into ions using various ionization sources .

Mechanism of Action

2-Amino-N-ethylbutyramide is an amide derivative of N-ethylbutyric acid, and it acts as an inhibitor of various enzymes, including proteases and phosphatases. It has been shown to inhibit the activity of enzymes such as pepsin, trypsin, and chymotrypsin. Additionally, this compound has been shown to inhibit the activity of phosphatases, such as protein tyrosine phosphatases and phosphoinositide 3-kinases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as pepsin, trypsin, and chymotrypsin, as well as phosphatases such as protein tyrosine phosphatases and phosphoinositide 3-kinases. Additionally, it has been shown to have an anti-inflammatory effect, to reduce the activity of the enzyme cyclooxygenase-2 (COX-2), and to inhibit the production of nitric oxide.

Advantages and Limitations for Lab Experiments

2-Amino-N-ethylbutyramide has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. Additionally, it is soluble in water, making it easy to use in aqueous solutions. However, this compound is relatively unstable and can decompose at temperatures above 125°C.

Future Directions

There are several potential future directions for research involving 2-Amino-N-ethylbutyramide. These include further study of its mechanism of action, its potential use as a therapeutic agent, and its potential use as a catalyst in organic reactions. Additionally, further research could be conducted into its potential use as a substrate for enzymes, and its potential use as a stabilizing agent for proteins. Finally, further research could be conducted into its potential use in the manufacture of pharmaceuticals.

Scientific Research Applications

2-Amino-N-ethylbutyramide is widely used in scientific research as a reagent for the synthesis of compounds such as peptides, peptidomimetics, and other organic molecules. It can also be used as a catalyst in organic reactions, as a starting material for the synthesis of other compounds, and as a stabilizing agent for proteins. Additionally, this compound is used as a substrate for various enzymes, and it is also used in the study of enzyme kinetics and enzyme inhibition.

properties

IUPAC Name

2-amino-N-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-3-5(7)6(9)8-4-2/h5H,3-4,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUMKAKVWBYGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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